2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a brominated indole moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized separately through the reaction of appropriate precursors such as thiosemicarbazide and formic acid.
Coupling Reaction: The brominated indole and the thiadiazole ring are then coupled through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the thiadiazole ring, using agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions with aromatic amino acids in proteins, while the thiadiazole ring could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(1H-indol-3-yl)ethanone: Similar indole structure but lacks the thiadiazole ring.
(6-Bromo-1H-indol-2-yl)methanol: Similar brominated indole but with a hydroxyl group instead of the acetamide linkage.
Uniqueness
The uniqueness of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in its combination of a brominated indole and a thiadiazole ring
Properties
Molecular Formula |
C14H13BrN4O2S |
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Molecular Weight |
381.25 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H13BrN4O2S/c1-21-8-13-17-18-14(22-13)16-12(20)7-19-5-4-9-2-3-10(15)6-11(9)19/h2-6H,7-8H2,1H3,(H,16,18,20) |
InChI Key |
VTOXGXMYPNKPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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